molecular formula C9H13N3O4S B11925701 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime

4-(N,N-Dimethylsulfamoyloxy)benzamidoxime

Cat. No.: B11925701
M. Wt: 259.28 g/mol
InChI Key: FEVBVSASWXRFCC-UHFFFAOYSA-N
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Description

(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a hydroxycarbamimidoyl group attached to a phenyl ring, which is further linked to a dimethylsulfamate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate typically involves the following steps:

    Formation of the Hydroxycarbamimidoyl Group: This step involves the reaction of a suitable precursor with hydroxylamine to introduce the hydroxycarbamimidoyl group.

    Attachment to the Phenyl Ring: The hydroxycarbamimidoyl group is then attached to a phenyl ring through a substitution reaction.

    Introduction of the Dimethylsulfamate Group: Finally, the dimethylsulfamate group is introduced through a sulfonation reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and product formation.

    Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.

    Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

    Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The dimethylsulfamate group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Hydroxycarbamimidoyl)-N-(2-methoxy-phenyl)-acetamide: Shares the hydroxycarbamimidoyl group but differs in the attached phenyl and acetamide groups.

    N-{3-[(Z)-N’-hydroxycarbamimidoyl]phenyl}propanamide: Similar structure with a propanamide group instead of the dimethylsulfamate group.

    5-(N-Hydroxycarbamimidoyl) Benzofuran Derivatives: Contains the hydroxycarbamimidoyl group attached to a benzofuran ring.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

[4-[(E)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate

InChI

InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11)

InChI Key

FEVBVSASWXRFCC-UHFFFAOYSA-N

Isomeric SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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